molecular formula C13H14BrN B15142344 N-(Phenethyl)pyridinium-d5 Bromide

N-(Phenethyl)pyridinium-d5 Bromide

Cat. No.: B15142344
M. Wt: 269.19 g/mol
InChI Key: XUGUKMIWGIQSJB-VTEWAWCOSA-M
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Description

N-(Phenethyl)pyridinium-d5 (bromide) is a deuterated analog of N-(Phenethyl)pyridinium bromide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenethyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. N-(Phenethyl)pyridinium-d5 (bromide) is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenethyl)pyridinium-d5 (bromide) typically involves the reaction of deuterated phenethylamine with pyridine and bromine. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

The reaction proceeds through the formation of an intermediate, which then reacts with bromine to yield the final product.

Industrial Production Methods

Industrial production of N-(Phenethyl)pyridinium-d5 (bromide) follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants

    Automated systems: For precise control of reaction conditions

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

N-(Phenethyl)pyridinium-d5 (bromide) undergoes various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form corresponding oxides

    Reduction: Involving the reduction of the pyridinium ring

    Substitution: Where the bromide ion is replaced by other nucleophiles

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

    Reducing agents: Like sodium borohydride or lithium aluminum hydride

    Nucleophiles: Including hydroxide ions, cyanide ions, or amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield N-(Phenethyl)pyridine oxide

    Reduction: Can produce N-(Phenethyl)pyridine

    Substitution: Results in various substituted pyridinium compounds

Scientific Research Applications

N-(Phenethyl)pyridinium-d5 (bromide) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of N-(Phenethyl)pyridinium-d5 (bromide) involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(Phenethyl)pyridinium bromide: The non-deuterated analog

    N-(Phenethyl)pyridinium chloride: A similar compound with a chloride ion instead of bromide

    N-(Phenethyl)pyridinium iodide: Another analog with an iodide ion

Uniqueness

N-(Phenethyl)pyridinium-d5 (bromide) is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C13H14BrN

Molecular Weight

269.19 g/mol

IUPAC Name

1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-1-ium;bromide

InChI

InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1/i1D,3D,4D,7D,8D;

InChI Key

XUGUKMIWGIQSJB-VTEWAWCOSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[N+]2=CC=CC=C2)[2H])[2H].[Br-]

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-]

Origin of Product

United States

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